2-{[1,1'-biphenyl]-4-yloxy}-N-(1-cyano-1,2-dimethylpropyl)propanamide
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Overview
Description
2-([1,1’-Biphenyl]-4-yloxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group linked to a propanamide moiety, with additional functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide typically involves multiple steps, starting from readily available precursors One common approach involves the reaction of 4-bromobiphenyl with a suitable nucleophile to introduce the biphenyl group
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yloxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yloxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yloxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in changes in cellular processes, making the compound valuable for studying biological mechanisms and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-4’-methylbiphenyl: Shares the biphenyl and cyano groups but lacks the propanamide moiety.
4’-Methoxy-[1,1’-biphenyl]-4-yl: Contains a methoxy group instead of the cyano and propanamide groups.
Uniqueness
2-([1,1’-Biphenyl]-4-yloxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar molecules.
Properties
Molecular Formula |
C21H24N2O2 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(4-phenylphenoxy)propanamide |
InChI |
InChI=1S/C21H24N2O2/c1-15(2)21(4,14-22)23-20(24)16(3)25-19-12-10-18(11-13-19)17-8-6-5-7-9-17/h5-13,15-16H,1-4H3,(H,23,24) |
InChI Key |
PALNXGRGHUVMGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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